3-(2,2,2-Trifluoroacetamido)butanoic acid 3-(2,2,2-Trifluoroacetamido)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18083302
InChI: InChI=1S/C6H8F3NO3/c1-3(2-4(11)12)10-5(13)6(7,8)9/h3H,2H2,1H3,(H,10,13)(H,11,12)
SMILES:
Molecular Formula: C6H8F3NO3
Molecular Weight: 199.13 g/mol

3-(2,2,2-Trifluoroacetamido)butanoic acid

CAS No.:

Cat. No.: VC18083302

Molecular Formula: C6H8F3NO3

Molecular Weight: 199.13 g/mol

* For research use only. Not for human or veterinary use.

3-(2,2,2-Trifluoroacetamido)butanoic acid -

Specification

Molecular Formula C6H8F3NO3
Molecular Weight 199.13 g/mol
IUPAC Name 3-[(2,2,2-trifluoroacetyl)amino]butanoic acid
Standard InChI InChI=1S/C6H8F3NO3/c1-3(2-4(11)12)10-5(13)6(7,8)9/h3H,2H2,1H3,(H,10,13)(H,11,12)
Standard InChI Key DDHIOCFVXDQWEA-UHFFFAOYSA-N
Canonical SMILES CC(CC(=O)O)NC(=O)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-(2,2,2-Trifluoroacetamido)butanoic acid features a four-carbon chain (butanoic acid) with a trifluoroacetamido (-NHCOCF3_3) moiety at the β-position. The presence of electronegative fluorine atoms in the acetamido group enhances the compound’s polarity and potential for hydrogen bonding, critical for interactions in biological systems . Key structural parameters include:

PropertyValue
Molecular FormulaC6H8F3NO3\text{C}_6\text{H}_8\text{F}_3\text{NO}_3
Molecular Weight199.13 g/mol
CAS Number101642-76-6

The absence of reported density, boiling point, or melting point data underscores the need for further experimental characterization .

Stereochemical Considerations

Unlike its dimethyl-substituted analog (CAS 666832-71-9), which exhibits chiral centers at the 2- and 3-positions, 3-(2,2,2-trifluoroacetamido)butanoic acid lacks stereogenic centers due to its linear structure . This distinction simplifies synthetic pathways but may limit enantioselective interactions in biological contexts.

Synthesis and Chemical Reactivity

Synthetic Routes

While explicit protocols for synthesizing 3-(2,2,2-trifluoroacetamido)butanoic acid are scarce, analogous compounds suggest potential pathways. A plausible method involves:

  • Acylation of β-Aminobutanoic Acid: Reacting β-aminobutanoic acid with trifluoroacetic anhydride (TFAA) under basic conditions to introduce the trifluoroacetamido group.

  • Purification: Crystallization or chromatography to isolate the product .

This route mirrors strategies employed for (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid, where tert-leucine derivatives undergo trifluoroacetylation .

Reactivity Profile

The trifluoroacetamido group confers unique reactivity:

  • Hydrolysis Resistance: The electron-withdrawing CF3_3 group stabilizes the amide bond against hydrolysis, enhancing metabolic stability compared to non-fluorinated analogs.

  • Nucleophilic Substitution: The β-position’s amino group may participate in peptide coupling reactions, enabling integration into larger pharmacophores .

Comparative Analysis with Related Compounds

Structural Analogues

The following table highlights differences between 3-(2,2,2-trifluoroacetamido)butanoic acid and its dimethyl-substituted counterpart:

Property3-(2,2,2-Trifluoroacetamido)butanoic Acid(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic Acid
Molecular FormulaC6H8F3NO3\text{C}_6\text{H}_8\text{F}_3\text{NO}_3C8H12F3NO3\text{C}_8\text{H}_{12}\text{F}_3\text{NO}_3
Molecular Weight199.13 g/mol227.18 g/mol
ChiralityNoneChiral centers at C2 and C3
Known ApplicationsUnderstudiedAntiviral drug intermediate (e.g., Paxlovid)

Functional Implications

The dimethyl variant’s chiral centers enable stereoselective interactions with viral proteases, a feature absent in the simpler 3-(2,2,2-trifluoroacetamido)butanoic acid . This disparity may explain the latter’s limited therapeutic exploration.

Future Research Directions

  • Synthetic Optimization: Develop efficient, scalable routes to produce high-purity 3-(2,2,2-trifluoroacetamido)butanoic acid.

  • Biological Screening: Evaluate antiviral and enzyme inhibitory activity in vitro.

  • Structure-Activity Relationships (SAR): Compare efficacy with dimethyl analogs to identify structural determinants of bioactivity.

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